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Abstract
N-Methylethenaminium, the protonated form of N-methylethenamine, represents a

fundamental structure within the class of iminium compounds. As a reactive intermediate

derived from the simplest secondary enamine, its theoretical properties provide a valuable

model for understanding the behavior of more complex enamines and iminium ions in both

synthetic and biological contexts. This document provides an in-depth technical overview of the

core theoretical properties of N-Methylethenaminium, including its predicted physicochemical

characteristics, spectroscopic signatures, and reactivity. Detailed hypothetical experimental

protocols for its generation and characterization are presented, alongside diagrams illustrating

its formation and key reaction pathways. This guide serves as a foundational resource for

researchers exploring the chemistry and potential applications of simple enamines and their

derivatives.

Core Theoretical Properties
N-Methylethenaminium is the cation formed upon the protonation of N-methylethenamine.

The positive charge is delocalized between the nitrogen and the α-carbon, with the iminium

form being the major resonance contributor. This delocalization is key to its reactivity.
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The following table summarizes the predicted physicochemical properties of N-

methylethenamine, the parent enamine of N-Methylethenaminium. These values are

calculated and provide a baseline for its expected behavior.

Property Value Unit

Molecular Formula C3H7N

Molecular Weight 57.09 g/mol

pKa (of the conjugate acid) ~7

Calculated logP 0.25

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1

Rotatable Bonds 1

Spectroscopic Properties (Predicted)
The following tables outline the predicted spectroscopic data for N-methylethenamine. These

predictions are based on the analysis of the saturated analogue, N-methylethanamine, and

general principles of spectroscopy.[1][2][3][4]

1.2.1. 1H NMR Spectroscopy

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.5-7.0 Doublet of Doublets 1H =CH-N

~4.0-4.5 Doublet of Doublets 2H H2C=

~2.8 Singlet 3H N-CH3

~9.0-10.0 (for

iminium)
Broad Singlet 1H N-H

1.2.2. 13C NMR Spectroscopy
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Chemical Shift (ppm) Assignment

~140-150 =CH-N

~90-100 H2C=

~40-50 N-CH3

1.2.3. IR Spectroscopy

Wavenumber (cm-1) Intensity Assignment

~3300-3500 Medium, Sharp N-H stretch (of parent amine)

~2700-3000 Strong C-H stretch (sp2 and sp3)

~1640-1660 Strong C=N+ stretch (iminium)

~1620-1640 Medium C=C stretch (enamine)

~1000-1250 Strong C-N stretch

1.2.4. Mass Spectrometry

m/z Interpretation

57 Molecular ion peak [M]+

56 [M-H]+

42 [M-CH3]+

28 [C2H4]+

Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the synthesis and

characterization of N-methylethenamine and its subsequent protonation to N-
Methylethenaminium.
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Synthesis of N-methylethenamine
This procedure is based on the well-established method of enamine synthesis from a

secondary amine and an aldehyde.[5]

Materials:

Methylamine (40% solution in water)

Acetaldehyde

Potassium carbonate (anhydrous)

Toluene

Dean-Stark apparatus

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Procedure:

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser,

and magnetic stir bar, add 100 mL of toluene.

Add 0.1 mol of methylamine solution to the flask.

Add a stoichiometric excess (0.15 mol) of anhydrous potassium carbonate as a drying agent.

Cool the flask in an ice bath and slowly add 0.1 mol of acetaldehyde.

Allow the mixture to warm to room temperature and then heat to reflux.

Collect the water azeotropically in the Dean-Stark trap.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are

consumed.

Cool the reaction mixture to room temperature.

Filter the mixture to remove the potassium carbonate.

Remove the toluene under reduced pressure to yield crude N-methylethenamine.

Purify the product by distillation under an inert atmosphere.

Characterization of N-methylethenamine
The purified N-methylethenamine should be characterized using the following spectroscopic

methods to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g.,

CDCl3).

Acquire 1H and 13C NMR spectra.

The resulting spectra should be compared with the predicted values in tables 1.2.1 and

1.2.2.

Infrared (IR) Spectroscopy:

Obtain an IR spectrum of the neat liquid product using a salt plate or an ATR-FTIR

spectrometer.

The spectrum should exhibit the characteristic peaks outlined in table 1.2.3.

Mass Spectrometry (MS):

Obtain a mass spectrum of the product using electron ionization (EI) or a soft ionization

technique.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15420926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrum should show the molecular ion peak and expected fragmentation patterns as

listed in table 1.2.4.

Generation of N-Methylethenaminium
N-Methylethenaminium can be generated in situ by the protonation of N-methylethenamine.

Materials:

N-methylethenamine

A suitable acid (e.g., hydrochloric acid in a non-nucleophilic solvent)

An appropriate solvent (e.g., diethyl ether, acetonitrile)

Procedure:

Dissolve a known concentration of N-methylethenamine in the chosen solvent under an inert

atmosphere.

Slowly add one equivalent of the acid while stirring.

The formation of the N-Methylethenaminium salt may be observed as a precipitate.

The iminium ion in solution can be used directly for further reactions or analyzed

spectroscopically, though its isolation can be challenging due to its reactivity.

Reactivity and Potential Signaling Pathways
Enamines are known for their nucleophilic character at the α-carbon, making them valuable

intermediates in organic synthesis.[5] N-Methylethenaminium, as the reactive intermediate, is

central to these transformations.

Formation and Reactivity
The formation of N-methylethenamine is a reversible reaction. In the presence of acid, the

enamine is protonated to form the N-Methylethenaminium ion. This iminium ion is electrophilic

at the carbon atom and is susceptible to attack by nucleophiles. The overall process allows for

the α-alkylation and α-acylation of the parent aldehyde.
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Formation and reactivity of N-methylethenamine.

Potential Biological Interactions
While specific signaling pathways for N-Methylethenaminium are not documented, the

reactivity of enamines and iminium ions is relevant in biological systems. For instance, iminium

ions are intermediates in reactions catalyzed by pyridoxal phosphate (PLP)-dependent

enzymes. Given the small size and reactivity of N-Methylethenaminium, it could potentially

interact with biological nucleophiles such as thiols (e.g., in cysteine residues) or amines (e.g., in

lysine residues or DNA bases). Such interactions could lead to covalent modification of

biomolecules, a mechanism that could underpin potential cytotoxic or antimicrobial effects.[6] It

is important to note that small amines can play roles in regulating bone homeostasis.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15420926?utm_src=pdf-body-img
https://www.benchchem.com/product/b15420926?utm_src=pdf-body
https://www.benchchem.com/product/b15420926?utm_src=pdf-body
https://www.scirp.org/pdf/abc_2020122115524668.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10363555/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15420926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Methylethenaminium

Biological Nucleophiles
(e.g., Thiols, Amines)

Covalent Adduct Formation

Cellular Dysfunction

Potential Biological Effect
(e.g., Cytotoxicity, Antimicrobial Activity)

Click to download full resolution via product page

Hypothetical biological interaction pathway.

Conclusion
N-Methylethenaminium, as a fundamental iminium cation, serves as a valuable theoretical

model for understanding the chemistry of more complex enamines. While experimental data on

this specific molecule is scarce, its properties and reactivity can be reliably predicted from the

general principles of enamine chemistry. The methodologies and theoretical data presented in

this guide provide a solid foundation for researchers and drug development professionals

interested in the synthesis, characterization, and potential applications of simple enamines and

their reactive iminium intermediates. Further experimental investigation is warranted to validate

these theoretical predictions and to explore the potential biological activities of this and related

small enamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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